molecular formula C9H8N2O3 B1465079 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190316-58-5

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1465079
CAS No.: 1190316-58-5
M. Wt: 192.17 g/mol
InChI Key: SSSGDIBGXOASNO-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions

    Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It serves as a probe molecule in biological assays to study enzyme activity, receptor binding, and cellular uptake.

    Chemical Biology: The compound is employed in the design and synthesis of chemical probes for investigating biological pathways and mechanisms.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:

    Inhibiting Enzymes: It can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.

    Receptor Modulation: The compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Pathway Interference: It may interfere with specific biological pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    6-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has a similar core structure but differs in the position of the carboxylic acid group.

    1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    6-Methoxy-1H-pyrrolo[2,3-b]pyridine: This compound lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-7-8(11-3-5)6(4-10-7)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSGDIBGXOASNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696670
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-58-5
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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